molecular formula C14H20N2O3 B13924358 Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate

Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate

Cat. No.: B13924358
M. Wt: 264.32 g/mol
InChI Key: KACYIYAWVRNBIU-UHFFFAOYSA-N
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Description

Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate is a carbamate derivative featuring a trans-configured cyclobutyl ring substituted with a pyridin-4-yloxy group and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(3-pyridin-4-yloxycyclobutyl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-10-8-12(9-10)18-11-4-6-15-7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,16,17)

InChI Key

KACYIYAWVRNBIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)OC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Cesium Carbonate in DMSO

  • Reaction Conditions:

    • Reagents: tert-butyl (trans-3-aminocyclobutyl)carbamate and a suitable pyridin-4-yloxy intermediate.
    • Base: Cesium carbonate.
    • Solvent: Dry dimethyl sulfoxide (DMSO).
    • Temperature: 70 °C.
    • Time: Minutes to hours depending on substrate reactivity.
  • Procedure:
    The amine-protected cyclobutyl compound and the pyridin-4-yloxy precursor are dissolved in dry DMSO, cesium carbonate is added, and the mixture is heated. After completion, the reaction is cooled and extracted with ethyl acetate, dried, and purified by silica gel chromatography.

  • Yield: Approximately 66.6% reported for related carbamate derivatives.

Coupling via Carbodiimide-Mediated Amide Bond Formation

Although primarily used for amide bond formation, carbodiimide coupling agents such as EDCI or HATU in the presence of bases like triethylamine can facilitate the formation of carbamate linkages or related substitutions when combined with appropriate nucleophiles.

  • Typical Solvent: Dichloromethane or DMF.
  • Temperature: Room temperature (20–25 °C).
  • Time: 16–21 hours.

  • Example: Reaction of tert-butyl (trans-3-aminocyclobutyl)carbamate with pyridinyl carboxylic acid derivatives using HATU and triethylamine yields carbamate derivatives in up to 86% yield.

Alkylation Using Chloroacetamide Derivatives

  • Reagents: N-(6-bromopyridin-2-yl)-2-chloroacetamide and tert-butyl (trans-3-aminocyclobutyl)carbamate.
  • Base: N-ethyl-N,N-diisopropylamine (DIPEA).
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 60 °C.
  • Time: 24 hours.

  • Outcome: This method yields substituted carbamate derivatives with moderate yields (~49%) and is useful for introducing heteroaryl substituents via nucleophilic substitution.

Purification and Characterization

  • Purification: Typically performed by silica gel column chromatography using gradients of ethyl acetate and hexanes or dichloromethane mixtures. Preparative thin-layer chromatography (prep-TLC) is also employed for small-scale purification.

  • Characterization:

    • NMR Spectroscopy: 1H NMR confirms the presence of aromatic protons from the pyridine ring, cyclobutyl protons, and tert-butyl signals.
    • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.
    • Melting Point and TLC: Used to assess purity and identity.

Summary Table of Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection tert-butyl carbamate, base (e.g., triethylamine), solvent (e.g., DCM), RT >90 Preparation of tert-butyl (trans-3-aminocyclobutyl)carbamate intermediate
2 Nucleophilic substitution Cesium carbonate, DMSO, 70 °C 66.6 Coupling with pyridin-4-yloxy precursor
3 Carbodiimide-mediated coupling HATU, triethylamine, DCM, RT, 16–21 h 65–86 Formation of carbamate derivatives with pyridinyl substituents
4 Alkylation with chloroacetamide DIPEA, THF, 60 °C, 24 h 49 Introduction of heteroaryl substituents via nucleophilic substitution
5 Purification Silica gel chromatography, gradient elution with EtOAc/hexanes or DCM/MeOH mixtures - Essential for isolation of pure trans isomer

Research Findings and Literature Context

  • The trans stereochemistry of the cyclobutyl ring is preserved throughout the synthetic steps, critical for biological activity in pharmaceutical applications.
  • The use of cesium carbonate in DMSO is favored for nucleophilic aromatic substitution reactions involving pyridine derivatives due to its strong basicity and solubility characteristics.
  • Carbamate protection with tert-butyl groups provides stability during multi-step synthesis and can be removed under acidic conditions if needed.
  • The synthetic approaches described are consistent with methods used in medicinal chemistry for preparing heteroaryl-substituted cyclobutyl carbamates, as documented in various patents and peer-reviewed publications.

Chemical Reactions Analysis

Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the tert-butyl carbamate core but differ in substituents on the cyclic scaffold or pyridine ring:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Differences vs. Target Compound Reference
tert-butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate Methylsulfonyl group on cyclobutane C₁₁H₂₁NO₄S 2145004-83-5 Sulfonyl group enhances polarity; potential metabolic stability
tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate Amino and methyl groups on cyclobutane C₁₁H₂₂N₂O₂ 1031335-25-7 Free amine enables further functionalization; reduced steric bulk
tert-butyl (4-(tributylstannyl)pyridin-3-yl)carbamate Tributylstannyl on pyridine C₂₂H₄₀N₂O₂Sn 1313572-16-5 Organotin moiety for cross-coupling reactions; higher molecular weight
tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate Chloro and hydroxy groups on pyridine C₁₀H₁₃ClN₂O₃ 1021339-30-9 Halogen and hydroxyl groups influence solubility and hydrogen bonding
tert-butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate Fluoropyridinyl and pyrazolyl groups C₁₄H₁₇FN₄O₂ Not specified Fluorine enhances bioavailability; pyrazole ring alters π-stacking

Biological Activity

Tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate, with the CAS number 2086301-42-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.33 g/mol
  • IUPAC Name : tert-butyl ((1R,3R)-3-(pyridin-4-yloxy)cyclobutyl)carbamate
  • Purity : 97% .

Research indicates that this compound may act through several mechanisms:

  • Inhibition of β-secretase and Acetylcholinesterase :
    • The compound has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (K_i = 0.17 μM), which are crucial enzymes in the pathogenesis of Alzheimer's disease by preventing the formation of amyloid-beta peptides .
  • Protection Against Oxidative Stress :
    • In vitro studies suggest that this compound can protect astrocytes from oxidative stress induced by amyloid-beta (Aβ) peptides. The presence of this compound resulted in improved cell viability in astrocytes exposed to Aβ 1-42 .
  • Reduction of Inflammatory Markers :
    • The compound appears to reduce levels of pro-inflammatory cytokines such as TNF-α and interleukins in cell cultures exposed to Aβ, indicating a potential anti-inflammatory effect .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly increases the viability of astrocytes when co-treated with Aβ 1-42. Specifically, cell viability improved from approximately 43.78% to 62.98% when treated with the compound .

In Vivo Studies

In vivo assessments using a scopolamine-induced model of Alzheimer's disease showed that while the compound did not significantly outperform galantamine in reducing Aβ levels or β-secretase activity, it still demonstrated a protective effect on astrocytes .

Case Studies

A notable case study involved the administration of this compound in rat models. The study aimed to assess its efficacy in preventing cognitive decline associated with Alzheimer's disease. Although no significant differences were noted compared to control groups treated with galantamine, the compound's safety profile and moderate protective effects warrant further investigation .

Summary Table of Biological Activities

ActivityMechanismReference
β-secretase inhibitionPrevents amyloid-beta formation
Acetylcholinesterase inhibitionEnhances acetylcholine levels
Astrocyte protectionReduces oxidative stress and inflammatory markers
In vivo efficacyModerate protective effects observed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by pyridinyloxy group introduction. For example, trans-stereochemistry can be achieved via selective ring-opening of epoxides or using chiral auxiliaries. A stepwise approach involves:

Cyclobutane ring construction via [2+2] photocycloaddition or ring-closing metathesis.

Functionalization with pyridin-4-yloxy groups using nucleophilic substitution (e.g., SN2 with pyridinol under basic conditions).

Boc protection of the cyclobutylamine intermediate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .

  • Key Variables : Temperature (0–25°C), base selection (e.g., K₂CO₃ vs. NaH), and solvent polarity significantly impact regioselectivity and stereopurity.

Q. How can researchers characterize the stereochemical purity of This compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H-NMR coupling constants (e.g., J values for trans-cyclobutyl protons typically range 8–12 Hz) and NOE experiments to confirm spatial arrangement .
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomeric impurities .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethyl acetate) .

Q. What are the critical stability considerations for this compound under experimental storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 80°C; store at –20°C under inert gas (N₂/Ar) to prevent Boc-group cleavage .
  • Hydrolytic Sensitivity : Avoid protic solvents (e.g., MeOH/H₂O mixtures) to minimize carbamate hydrolysis. Use anhydrous THF or DMF for reactions .
  • Light Sensitivity : Protect from UV exposure to prevent cyclobutane ring degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for pyridinyloxy group substitution. Compare activation energies for SN1 vs. SN2 pathways .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., pyridine N-oxide) to predict electrophilic attack sites .
    • Experimental Validation : Correlate computational predictions with kinetic studies (e.g., monitoring reaction rates via LC-MS under varying conditions) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Optimization :
  • Cellular Permeability : Use Caco-2 monolayers to quantify transcellular transport and adjust assay media pH to match physiological conditions .
  • Metabolite Interference : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to distinguish parent compound vs. metabolite effects .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorescence-based assays .

Q. How does the trans-cyclobutyl conformation influence binding affinity to kinase targets compared to cis-analogs?

  • Methodological Answer :

  • Structural Analysis : Perform co-crystallization with kinases (e.g., EGFR or CDK2) to compare binding modes. Trans-configuration often enhances hydrophobic interactions with ATP-binding pockets .
  • Free Energy Perturbation (FEP) : Simulate ΔΔG binding values for cis/trans isomers using Schrödinger Suite to quantify conformational penalties .
    • Case Study : In a 2021 study, trans-isomers showed 10-fold higher inhibition of PIM1 kinase due to reduced steric clash with gatekeeper residues .

Q. What are the methodological challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (>99%)?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ Jacobsen’s thiourea catalysts or Ru-phosphine complexes for enantioselective cyclobutane formation at multi-gram scale .
  • Continuous Flow Reactors : Mitigate exothermicity in Boc protection steps using microreactors (residence time <5 min) to suppress racemization .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of ee .

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